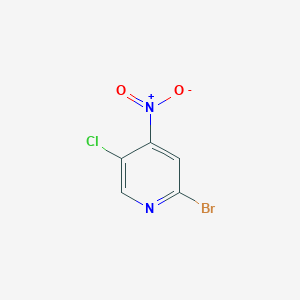

2-Brom-5-chlor-4-nitropyridin

Übersicht

Beschreibung

2-Bromo-5-chloro-4-nitropyridine is a chemical compound with the molecular formula C5H2BrClN2O2 . It is used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .

Synthesis Analysis

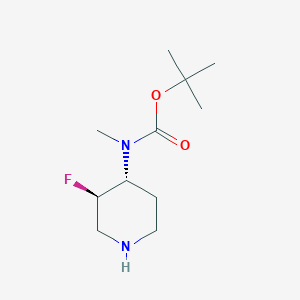

The synthesis of 2-Bromo-5-chloro-4-nitropyridine involves several steps. One method involves the nitration of 2-amino-5-bromopyridine with 30wt% H2O2 in an acetone/water mixture . Another method involves the Sonogashira reaction of 2-bromo-5-nitropyridine with terminal acetylenes .Molecular Structure Analysis

The molecular structure of 2-Bromo-5-chloro-4-nitropyridine consists of a pyridine ring substituted with a bromine atom, a chlorine atom, and a nitro group .Chemical Reactions Analysis

2-Bromo-5-chloro-4-nitropyridine can undergo various chemical reactions. For instance, it can be used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .Physical And Chemical Properties Analysis

2-Bromo-5-chloro-4-nitropyridine is a solid with a molecular weight of 202.99 . It has a boiling point of 145-147 °C/10 mmHg and a melting point of 139-141 °C .Wissenschaftliche Forschungsanwendungen

Organische Synthese

2-Brom-5-chlor-4-nitropyridin: ist ein vielseitiges Zwischenprodukt in der organischen Synthese. Es ist besonders nützlich in Suzuki-Miyaura-Kupplungsreaktionen, die für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen von entscheidender Bedeutung sind . Diese Verbindung kann als Elektrophil fungieren und mit Organobor-Reagenzien unter Palladiumkatalyse reagieren, um komplexe Biaryle zu erzeugen, die Kernstrukturen in vielen Pharmazeutika und organischen Materialien sind .

Pharmazeutische Forschung

In der pharmazeutischen Forschung dient This compound als Baustein für die Synthese verschiedener bioaktiver Moleküle. Seine Reaktivität ermöglicht die Konstruktion von Verbindungen, die potenzielle Kandidaten für die Arzneimittelentwicklung sein könnten, insbesondere bei der Erstellung von Bibliotheken kleiner Moleküle für das Hochdurchsatz-Screening .

Materialwissenschaft

Die Verwendung dieser Verbindung erstreckt sich auf die Materialwissenschaft, wo sie zur Synthese neuartiger organischer Verbindungen mit potenziellen Anwendungen in elektronischen Geräten verwendet wird. So könnte seine Einarbeitung in größere organische Gerüste zu Materialien mit einzigartigen elektrischen Eigenschaften führen, die für Halbleiter oder Photovoltaikzellen geeignet sind .

Analytische Chemie

In der analytischen Chemie können Derivate von This compound als Standards oder Reagenzien verwendet werden. Aufgrund seiner besonderen spektroskopischen Eigenschaften kann es bei der Entwicklung analytischer Methoden zur Detektion ähnlicher Strukturen in komplexen Mischungen oder Umweltproben helfen .

Biochemische Forschung

Die Reaktivität von This compound macht es zu einem wertvollen Werkzeug in der biochemischen Forschung, um die Funktion von Enzymen und Rezeptoren zu untersuchen. Modifizierte Pyridine können als Inhibitoren oder Substrate wirken, um den Wirkmechanismus von biologischen Molekülen zu untersuchen .

Umweltwissenschaften

Umweltwissenschaftler können This compound verwenden, um Verbindungen zu synthetisieren, die Schadstoffe nachahmen. Dies ermöglicht die Untersuchung von Abbauwegen und die Entwicklung von Sanierungsstrategien zur Bekämpfung von Umweltverschmutzung .

Landwirtschaftliche Studien

In landwirtschaftlichen Studien kann diese Chemikalie verwendet werden, um neuartige Pestizide oder Herbizide zu entwickeln. Seine Fähigkeit zur weiteren Funktionalisierung ermöglicht die Synthese von Verbindungen, die spezifische Schädlinge oder Unkräuter bekämpfen, was möglicherweise zu effektiveren und umweltfreundlicheren landwirtschaftlichen Chemikalien führt .

Chemische Bildung

Schließlich kann This compound in der chemischen Bildung als Modellverbindung verwendet werden, um fortgeschrittene Synthesetechniken zu lehren. Seine Verwendung in Laborstudiengängen kann praktische Anwendungen moderner Synthesereaktionen wie Kreuzkupplung demonstrieren .

Safety and Hazards

2-Bromo-5-chloro-4-nitropyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard classifications for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Wirkmechanismus

Target of Action

It is known that nitropyridines are often used in the synthesis of various biologically active compounds , suggesting that the targets can vary depending on the specific derivative synthesized.

Biochemical Pathways

2-Bromo-5-chloro-4-nitropyridine is often used in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

It is used in the synthesis of various biologically active compounds , suggesting that its effects can vary depending on the specific derivative synthesized.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-chloro-4-nitropyridine. For instance, it should be stored in a dry, cool, and well-ventilated place .

Biochemische Analyse

Biochemical Properties

2-Bromo-5-chloro-4-nitropyridine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters . This interaction highlights its utility in facilitating carbon-carbon bond formation, which is crucial in organic synthesis.

Cellular Effects

The effects of 2-Bromo-5-chloro-4-nitropyridine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause skin and eye irritation, indicating its potential impact on cellular structures and functions . Additionally, its role in enzyme inhibition or activation can lead to significant changes in cellular activities.

Molecular Mechanism

At the molecular level, 2-Bromo-5-chloro-4-nitropyridine exerts its effects through various binding interactions with biomolecules. It is involved in enzyme inhibition or activation, which can alter gene expression and cellular metabolism. The compound’s interaction with enzymes during the Suzuki-Miyaura coupling reaction is a prime example of its molecular mechanism . This reaction involves the formation of carbon-carbon bonds, which is essential in the synthesis of complex organic molecules.

Temporal Effects in Laboratory Settings

The stability and degradation of 2-Bromo-5-chloro-4-nitropyridine over time in laboratory settings are critical factors to consider. The compound has been reported to have a melting point of 139-141°C and a boiling point of 147°C at 10 mmHg . These properties indicate its stability under specific conditions. Long-term effects on cellular function observed in in vitro or in vivo studies include potential chronic toxicity and respiratory system effects .

Dosage Effects in Animal Models

The effects of 2-Bromo-5-chloro-4-nitropyridine vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity, while higher doses can lead to significant adverse effects. Acute toxicity studies have shown that the compound can cause severe skin and eye irritation, as well as respiratory system effects . These findings highlight the importance of determining the appropriate dosage to minimize toxic effects.

Metabolic Pathways

2-Bromo-5-chloro-4-nitropyridine is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been used in the synthesis of 2-pyridyl analogs, indicating its role in metabolic processes . The compound’s interaction with metabolic enzymes can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.

Transport and Distribution

The transport and distribution of 2-Bromo-5-chloro-4-nitropyridine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s solubility in chloroform and hot methanol suggests its ability to be transported across cell membranes . Its localization and accumulation within specific tissues can impact its overall activity and function.

Subcellular Localization

The subcellular localization of 2-Bromo-5-chloro-4-nitropyridine is crucial for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in certain subcellular locations can influence its interactions with biomolecules and its overall biochemical effects .

Eigenschaften

IUPAC Name |

2-bromo-5-chloro-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClN2O2/c6-5-1-4(9(10)11)3(7)2-8-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXAMGQJBZYFRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

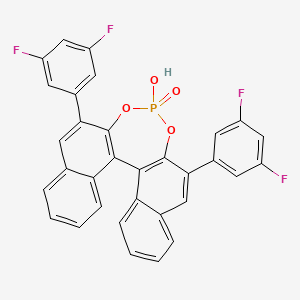

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate](/img/structure/B1447232.png)

![2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol](/img/structure/B1447242.png)

![3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole](/img/structure/B1447251.png)

![Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride](/img/structure/B1447252.png)